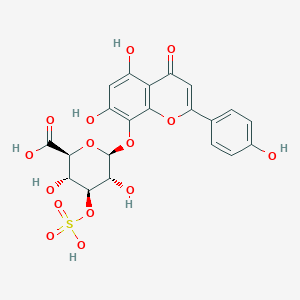
Pseudosemiglabrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudosemiglabrin is a natural product found in Tephrosia purpurea and Tephrosia nubica with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties and Cytotoxicity
Pseudosemiglabrin, isolated from Tephrosia apollinea, has shown notable anticancer properties. The compound was tested for its cytotoxicity against various cancer cell lines, including leukemia, prostate, and breast cancer, and exhibited significant antiproliferative effects. Importantly, this compound displayed selective toxicity, meaning it affected cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent. The stereochemical structure of this compound was confirmed through comprehensive spectroscopic methods and X-ray crystallographic analysis, ensuring the accuracy of the studies and the reliability of the results (Majid, 2018), (Hassan et al., 2014).
Biochemical Transformation and Structural Analysis
Microbial Transformation and Structural Elucidation
this compound was obtained through the microbial transformation of glabratephrin by Aspergillus niger. This process involved a structural transformation from a spiro into a fused system, indicating the dynamic nature and potential chemical versatility of this compound. The transformed compound's structure was thoroughly analyzed using advanced NMR studies and mass spectrometry, providing a clear understanding of its molecular framework (Mohamed, Khalafallah, & Yousof, 2008).
Chemical Biomarkers and Plant Analysis
Quantification in Plant Analysis
A novel methodology using High Performance Thin Layer Chromatography (HPTLC) was developed for the determination and quantification of this compound in Tephrosia apollinea. This approach allows for rapid screening of active components and is beneficial for analyzing and ensuring the quality of raw materials and formulations containing Tephrosia species. It underscores the relevance of this compound as a major component in Tephrosia apollinea and aids in understanding its distribution and concentration in different parts of the plant (Hassan & Hamil, 2020).
Propiedades
Fórmula molecular |
C23H20O6 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
[(12S,15S,16R)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate |
InChI |
InChI=1S/C23H20O6/c1-12(24)26-21-19-18-16(28-22(19)29-23(21,2)3)10-9-14-15(25)11-17(27-20(14)18)13-7-5-4-6-8-13/h4-11,19,21-22H,1-3H3/t19-,21+,22+/m1/s1 |
Clave InChI |
XTIQPKJOGKMOSY-HJNYFJLDSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]2[C@@H](OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C |
SMILES canónico |
CC(=O)OC1C2C(OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C |
Sinónimos |
pseudosemiglabrin pseudosemiglabrin, (7aalpha,10alpha,10aalpha)-(-)-isomer semiglabrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



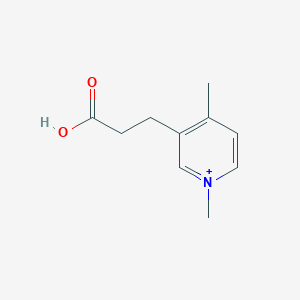


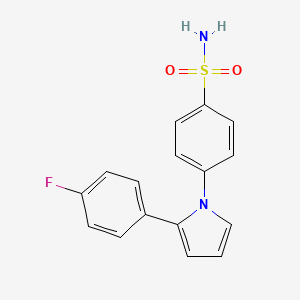
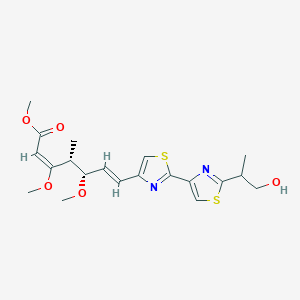
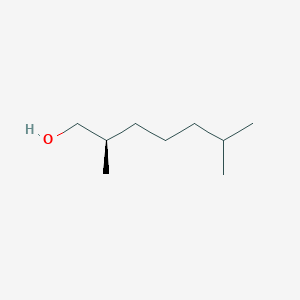
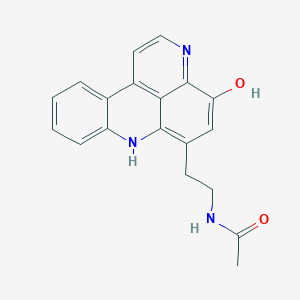

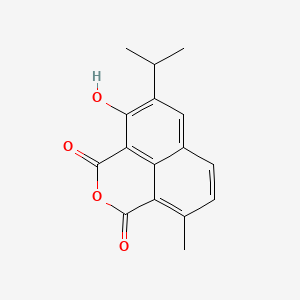

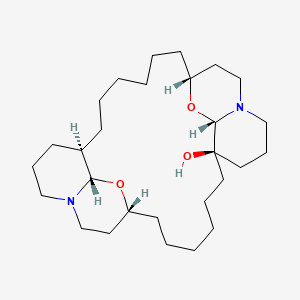
![(1R,5S,7S,8R,9S)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B1251496.png)
![1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo](/img/structure/B1251498.png)
